Glycine (1-13C) is a stable isotope-labeled form of glycine, which is the simplest amino acid with the formula . It is classified under amino acids and plays a crucial role in various biological processes. The incorporation of the carbon-13 isotope into glycine allows for advanced analytical techniques in metabolic studies, particularly in tracing pathways involving one-carbon metabolism and protein synthesis.
Glycine falls under the category of non-essential amino acids, meaning it can be synthesized by the body. It is classified as a polar amino acid due to its hydrophilic nature, which allows it to participate in various biochemical reactions.
The synthesis of glycine (1-13C) typically involves methods such as:
In solid-phase synthesis, glycine is attached to a solid support and elongated through sequential addition of amino acids. The incorporation of 13C at specific positions allows researchers to track metabolic pathways using nuclear magnetic resonance spectroscopy or mass spectrometry.
The molecular structure of glycine (1-13C) remains consistent with that of natural glycine, with the key difference being the substitution of one carbon atom with its isotope. Its structural formula is represented as:
Glycine (1-13C) participates in various biochemical reactions, particularly in metabolic pathways involving:
The incorporation of 1-13C into metabolic pathways allows researchers to trace the flow of carbon through these reactions using techniques such as isotope ratio mass spectrometry. This provides insights into metabolic flux and cellular function.
In biological systems, glycine serves several functions:
Studies utilizing glycine (1-13C) have shown its role in synthesizing purines and pyrimidines, essential components of nucleic acids. For instance, research has demonstrated that [1-13C]glycine is incorporated into DNA via de novo biosynthesis pathways .
Glycine exhibits typical amino acid properties, including:
These values indicate its zwitterionic nature at physiological pH.
Glycine (1-13C) is extensively used in various scientific fields:
The versatility of glycine (1-13C) makes it a valuable tool in both basic research and applied sciences, particularly in fields like biochemistry, pharmacology, and molecular biology.
Glycine-1-¹³C serves as a critical isotopic tracer for investigating de novo purine biosynthesis (DNPNB), a pathway fundamental to cellular proliferation in both normal and pathological states. The purine ring structure incorporates specific atoms from glycine: the C4, C5, and N7 positions are exclusively derived from glycine's carboxyl carbon, α-carbon, and amino nitrogen, respectively [7] [9]. When [1-¹³C]glycine is metabolized, the ¹³C-label is preferentially incorporated into the C4 position of inosine monophosphate (IMP), the precursor to adenosine and guanosine nucleotides. This site-specific labeling enables precise tracking of carbon flux through the purine synthesis pathway [5] [9].
The biochemical rationale for using [1-¹³C]glycine stems from the enzymatic mechanisms of the DNPNB pathway. In the third step of IMP synthesis, phosphoribosylamine (PRA) combines with glycine to form glycinamide ribotide (GAR), catalyzed by GAR synthetase (PurD in bacteria; GARS domain of trifunctional enzymes in humans) [9]. This ATP-dependent reaction directly incorporates glycine's intact molecular backbone into the growing purine skeleton. Consequently, disruptions in glycine availability or one-carbon metabolism significantly impact purine production, as observed in cancer cells where glycine uptake and metabolism are frequently upregulated [5].
Table 1: Atomic Contributions of [1-¹³C]Glycine to Purine Ring Structure
Purine Ring Position | Atom Source | Enzyme Catalyzing Incorporation |
---|---|---|
C4 | Carboxyl carbon of glycine | GAR synthetase (PurD/GARS) |
C5 | α-carbon of glycine | GAR synthetase (PurD/GARS) |
N7 | Amino nitrogen of glycine | GAR synthetase (PurD/GARS) |
C8 | Formate (N¹⁰-formyl-THF) | FGAR transformylase (PurN) |
N3 | Glutamine amide nitrogen | FGAM synthetase (PurL) |
Metabolic flux analysis (MFA) using [1-¹³C]glycine has revealed compartmentalized glycine metabolism in eukaryotic systems. Mitochondrial glycine cleavage generates one-carbon units via the glycine dehydrogenase complex (GLDC), while cytosolic glycine pools primarily feed into purine biosynthesis [5]. Cancer cells exhibiting GLDC amplification show enhanced glycine-driven one-carbon flux, supporting nucleotide synthesis and redox balance through NADPH generation. Isotopic tracing in such models demonstrates that glycine contributes up to 40% of the carbon atoms in newly synthesized purines, highlighting its metabolic significance beyond protein synthesis [5] [9].
The integration of high-performance liquid chromatography with chemical reaction interface and isotope ratio mass spectrometry (HPLC/CRI/IRMS) represents a breakthrough in quantifying DNA synthesis dynamics using [1-¹³C]glycine. This method exploits the specific incorporation of glycine-derived carbons into purine deoxyribonucleosides (deoxyadenosine/dA and deoxyguanosine/dG), enabling precise measurement of isotopic enrichment in DNA hydrolysates [2].
In the foundational methodology, cells (e.g., human hepatoma HEP G2) are cultured in medium containing [1-¹³C]glycine. Post-incubation, DNA is extracted and enzymatically hydrolyzed to nucleosides. The hydrolysate undergoes reversed-phase HPLC separation, resolving deoxythymidine (dT), dA, and dG into distinct peaks. The HPLC effluent is directed to a chemical reaction interface (CRI), where organic compounds are quantitatively oxidized to CO₂ using thermal combustion. The resulting CO₂ is then analyzed by isotope ratio mass spectrometry (IRMS) to determine ¹³C/¹²C ratios with parts-per-thousand precision [2].
Table 2: DNA Synthesis Quantification in HEP G2 Cells Using [1-¹³C]Glycine and HPLC/CRI/IRMS
Experimental Condition | dA ¹³C Enrichment (Atom % Excess) | dG ¹³C Enrichment (Atom % Excess) | Calculated Doubling Time (h) |
---|---|---|---|
Continuous labeling (5 days) | 32.7 ± 1.4 | 29.8 ± 1.1 | 22.4 ± 0.9 |
1-day pulse labeling | Peak: 18.2 ± 0.7 | Peak: 16.5 ± 0.6 | 23.1 ± 1.2 |
9-day chase phase | Decay to 2.1 ± 0.3 | Decay to 1.9 ± 0.2 | - |
Control (unlabeled glycine) | 1.1 ± 0.1 | 1.0 ± 0.1 | - |
Key validation data demonstrated that:
The technique's clinical relevance was demonstrated in tumor models, where [1-¹³C]glycine incorporation rates into DNA correlated with oncogenic proliferation markers (e.g., Ki-67), providing a functional readout of malignancy beyond static genomic analyses [5].
Pulse-chase methodologies using [1-¹³C]glycine enable precise dissection of nucleotide turnover kinetics and DNA replication dynamics. In a seminal design, hepatoma cells were pulsed with [1-¹³C]glycine for 24 hours, followed by replacement with unlabeled medium during a 9-day chase period [2]. Serial measurements of purine ¹³C enrichment in isolated DNA revealed:
Table 3: Kinetic Parameters from [1-¹³C]Glycine Pulse-Chase in Hepatoma Cells
Parameter | dA | dG | Biological Interpretation |
---|---|---|---|
Time to maximum enrichment | 26.2 ± 1.8 h | 28.7 ± 2.1 h | Purine synthesis and polymerization lag |
Enrichment half-life (chase phase) | 47.5 ± 3.2 h | 49.1 ± 3.5 h | Cell division-dependent DNA dilution |
Precursor pool half-life | 3.2 ± 0.4 h | 3.5 ± 0.3 h | Rapid turnover of free nucleotides |
DNA-bound fraction stability | >14 days | >14 days | Long-term retention in non-dividing cells |
Advanced adaptations of this design include:
These designs have uncovered glycine flux limitations in tumor microenvironments, where hypoxia-induced suppression of mitochondrial glycine import reduces DNA labeling by up to 60%, revealing a metabolic vulnerability exploitable for anticancer strategies [5].
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